

6-Chloro-2-tetralone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120

[Get Quote](#)

An In-depth Technical Guide to 6-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **6-Chloro-2-tetralone**, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

6-Chloro-2-tetralone is a halogenated derivative of 2-tetralone. Its chemical structure consists of a tetralone core with a chlorine atom substituted at the 6th position of the aromatic ring.

IUPAC Name: 6-chloro-3,4-dihydroronaphthalen-2(1H)-one[1]

Below is a diagram of the chemical structure of **6-Chloro-2-tetralone**.

Figure 1: Chemical structure of **6-Chloro-2-tetralone**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-2-tetralone** is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₉ ClO
Molecular Weight	180.63 g/mol
CAS Number	17556-18-2
Melting Point	60-65 °C
Boiling Point	115 °C at 0.01 Torr
Density	1.248 g/cm ³ (predicted)

Experimental Protocols

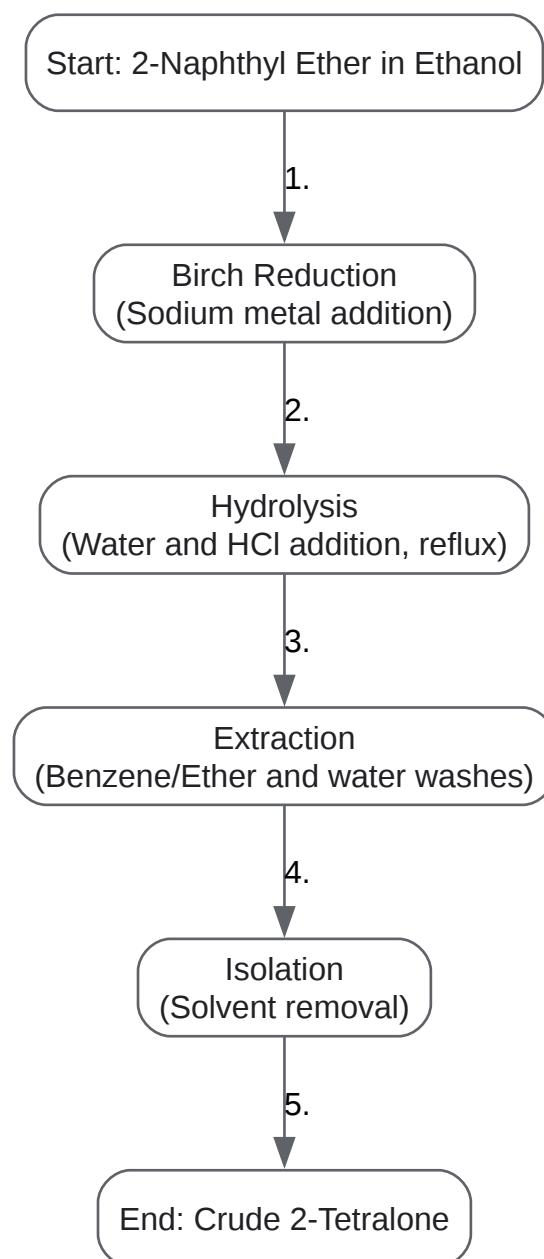
The synthesis of 2-tetralones can be achieved through various methods. A classic and effective method is the Birch reduction of the corresponding 2-naphthyl ether followed by hydrolysis of the resulting enol ether. The following is a representative protocol adapted from a procedure for the synthesis of the parent compound, β -tetralone, which can be conceptually applied to the synthesis of **6-Chloro-2-tetralone** from a suitable precursor like 6-chloro-2-methoxynaphthalene.

Synthesis of a 2-Tetralone via Birch Reduction

This protocol outlines the reduction of a 2-naphthyl ether to the corresponding 2-tetralone.

Materials:

- 2-Naphthyl ethyl ether (or a substituted derivative)
- 95% Ethanol
- Sodium metal
- Water


- Concentrated Hydrochloric Acid
- Benzene or a 1:1 benzene-ether mixture
- Anhydrous magnesium sulfate

Procedure:

- Reduction:
 - In a 5-liter three-necked flask equipped with a mechanical stirrer and condenser, dissolve 0.75 moles of the 2-naphthyl ethyl ether in 1.5 liters of 95% ethanol.
 - While stirring vigorously, add 9.8 gram-atoms of sodium metal in small portions at a rate that maintains a vigorous reflux.
 - After approximately two-thirds of the sodium has been added, add an additional 375 mL of 95% ethanol.
 - Once all the sodium has dissolved, discontinue heating.
- Hydrolysis:
 - Cautiously add 750 mL of water to the reaction mixture with stirring.
 - Follow with the addition of 1.5 liters of concentrated hydrochloric acid.
 - Heat the acidic mixture to reflux with stirring for 30 minutes, then allow it to cool.
- Extraction and Isolation:
 - Extract the cooled mixture with ten 175 mL portions of a 1:1 benzene-ether mixture.
 - Wash the combined organic extracts with 75 mL portions of water until the washings are neutral.
 - Remove the organic solvent by distillation.
 - The crude oily residue is the desired 2-tetralone.

- Purification (Optional):
 - The crude product can be further purified by forming a bisulfite addition product, followed by regeneration of the pure 2-tetralone.

The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Chloro-2-tetralone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101120#6-chloro-2-tetralone-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com